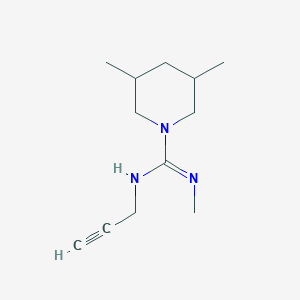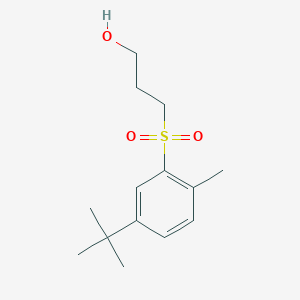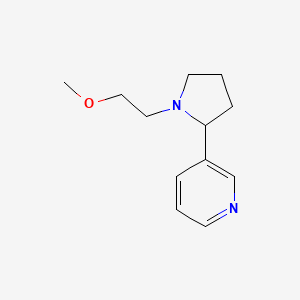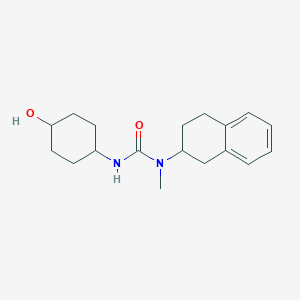![molecular formula C15H14F2N2O3S B6640072 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide](/img/structure/B6640072.png)
2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme in the B-cell receptor signaling pathway. This pathway is crucial for the survival and proliferation of B-cells, which are involved in the development of many types of lymphomas and leukemias.
Mechanism of Action
The main target of 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide is BTK, a cytoplasmic tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. BTK is activated upon binding to the B-cell receptor, leading to downstream activation of various signaling pathways that promote cell survival and proliferation. This compound inhibits BTK by binding to its active site, thus preventing its activation and downstream signaling.
Biochemical and physiological effects:
Inhibition of BTK by this compound has several biochemical and physiological effects, including suppression of B-cell receptor signaling, inhibition of cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment. These effects are mediated by downstream signaling pathways that are regulated by BTK, such as the PI3K/Akt and NF-kB pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. However, its efficacy and safety in humans are still under investigation, and further studies are needed to determine its optimal dose and treatment regimen. In addition, this compound may have off-target effects on other kinases or cellular processes, which should be taken into consideration when interpreting experimental results.
Future Directions
There are several potential future directions for the development and application of 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide. One direction is the combination of this compound with other anti-cancer agents, such as immune checkpoint inhibitors or CAR T-cell therapy, to enhance its anti-tumor activity and overcome resistance mechanisms. Another direction is the investigation of this compound in other types of cancers that are dependent on BTK signaling, such as multiple myeloma or Waldenstrom macroglobulinemia. Finally, the development of more potent and selective BTK inhibitors based on the structure of this compound may lead to the discovery of new therapeutic options for B-cell malignancies.
Synthesis Methods
The synthesis of 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide involves several steps, starting with the reaction of 2,4-difluorobenzyl alcohol with 2-bromo-1-(2-hydroxypropyl)thiophene to obtain the corresponding bromide intermediate. This intermediate is then treated with potassium tert-butoxide and 2,4-dimethoxybenzaldehyde to give the desired product in high yield and purity.
Scientific Research Applications
2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has shown potent anti-tumor activity both in vitro and in vivo, and has been shown to induce apoptosis (cell death) in B-cells. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
properties
IUPAC Name |
2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-15(22,10-3-2-9(16)5-11(10)17)7-19-14(21)12-4-8(6-23-12)13(18)20/h2-6,22H,7H2,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFINGHHPXQZKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CS1)C(=O)N)(C2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639993.png)
![N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639997.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol](/img/structure/B6639999.png)



![(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol](/img/structure/B6640021.png)

![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6640053.png)

![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640065.png)
![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[(2-hydroxy-2-methylpropyl)-methylamino]ethanone](/img/structure/B6640075.png)

![1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6640093.png)